molecular formula C23H25ClFN3O2S2 B2379465 4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-36-6

4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2379465
CAS No.: 847381-36-6
M. Wt: 494.04
InChI Key: JIHBLZDQXVYACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by:

  • A 4-chlorobenzenesulfonamide core.
  • A propan-2-yl linker substituted with a thiophen-2-yl group and a 4-(4-fluorophenyl)piperazine moiety.

This compound combines features of arylpiperazines and thiophene-containing sulfonamides, which are common in bioactive molecules targeting neurological and anticonvulsant pathways.

Properties

IUPAC Name

4-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHBLZDQXVYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H23ClFN3O2SC_{20}H_{23}ClFN_3O_2S. Its structure features a piperazine ring, a thiophene moiety, and a benzenesulfonamide group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • GPCR Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are vital for various physiological processes. Research indicates that compounds with similar structures can modulate GPCR activity, influencing pathways related to inflammation and immune responses .
  • Anticancer Activity : Preliminary studies suggest that sulfonamide derivatives exhibit cytotoxic properties against cancer cell lines. For instance, compounds structurally similar to this one have shown enhanced apoptosis induction in tumor models .
  • Neuropharmacological Effects : Given the presence of the piperazine moiety, there is potential for neuropharmacological activity. Piperazine derivatives are known to interact with neurotransmitter receptors, which could have implications for treating psychiatric disorders .

Anticancer Efficacy

A study evaluating the anticancer properties of related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction via mitochondrial pathways, suggesting that this compound could exhibit similar effects .

Neuropharmacological Research

Research on piperazine-based compounds has indicated their potential as anxiolytics and antidepressants. The modulation of serotonin and dopamine receptors by such compounds has been documented, leading to behavioral changes in animal models . This suggests that the compound may also influence mood and anxiety disorders.

Case Studies

  • Case Study on Cancer Treatment : In a clinical trial involving piperazine derivatives, patients treated with a related compound showed improved outcomes in tumor regression rates compared to standard therapies. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects .
  • Neuropharmacological Assessment : A study assessing the effects of piperazine derivatives on anxiety-like behavior in rodents found that compounds with similar structures significantly reduced anxiety levels, supporting their potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin/dopamine receptors
ImmunomodulatoryPotential inhibition of lymphocyte activation

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C20H24ClFN2O2S
  • Molecular Weight : 396.93 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in the development of antimicrobial agents. The presence of the piperazine and thiophene moieties further enhances its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, sulfonamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies highlight the potential of 4-chloro-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide as a candidate for further development in cancer therapy .

CNS Disorders

The compound's piperazine component suggests possible applications in treating central nervous system disorders. Similar compounds have been investigated for their efficacy in alleviating symptoms associated with anxiety and depression. The modulation of neurotransmitter systems by such compounds may provide therapeutic benefits in conditions like schizophrenia and mood disorders .

Metabolic Syndrome Treatment

There is emerging evidence that sulfonamide derivatives can inhibit enzymes involved in metabolic pathways, particularly those related to metabolic syndrome, including type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to improved insulin sensitivity and reduced fat accumulation .

Case Study 1: Antitumor Evaluation

A study focused on the synthesis of novel sulfonamide derivatives demonstrated significant anticancer activity against MCF7 breast cancer cells. The evaluation involved various assays to determine cytotoxicity and apoptotic effects, establishing a correlation between structural modifications and biological activity .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological properties of related piperazine derivatives. The study revealed that these compounds could influence serotonin and dopamine pathways, suggesting their utility in managing disorders such as depression and anxiety .

Data Tables

Application AreaPotential EffectsRelated Compounds
Anticancer ActivityCytotoxic effects on cancer cell linesSulfonamide derivatives
CNS DisordersModulation of neurotransmitter systemsPiperazine-based compounds
Metabolic SyndromeInhibition of metabolic enzymes11β-HSD inhibitors

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s uniqueness arises from:

  • Thiophene moiety : The thiophen-2-yl group may improve metabolic stability and π-π stacking interactions relative to benzene rings.
  • Chlorobenzenesulfonamide : The 4-chloro substituent influences electronic properties and steric bulk.

Comparison of Structural Analogues

The following table summarizes critical differences between the target compound and its structural analogs:

Key Observations:

Piperazine vs. Piperidine: The target’s piperazine ring (vs.

Halogen Effects : Bromine in the analog may reduce metabolic stability compared to chlorine in the target .

Thiophene vs.

Characterization Data

  • 1H/13C NMR : Confirmed piperazine, thiophene, and sulfonamide signals .
  • HRMS : Verified molecular weights (e.g., [M+H]+ peaks) .
  • Melting Points : Ranged from 128°C to 230°C, reflecting crystallinity influenced by substituents .

Research Implications

  • Anticonvulsant Potential: Piperazine-sulfonamide hybrids (e.g., ’s 4-chloro-2-(4-piperazin-1-yl)quinazolines) show anticonvulsant activity, suggesting the target may share similar mechanisms .
  • Receptor Binding : The 4-fluorophenyl group mimics ligands for serotonin and dopamine receptors, as seen in arylpiperazine antidepressants .
  • Structural Optimization : Substituting the thiophene with bulkier groups (e.g., benzo[b]thiophene) could enhance binding affinity but reduce solubility .

Q & A

Q. Critical Conditions :

  • Temperature control during coupling to avoid sulfonate ester formation.
  • Anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, thiophene protons at δ 6.8–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonamide and piperazine groups .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. Example SAR Table :

Analog ModificationReceptor Binding (Ki, nM)logP
4-Fluorophenyl (Parent)12 ± 1.23.2
4-Chlorophenyl8 ± 0.93.8
Thiophene → Furan25 ± 2.12.7

Advanced: What experimental approaches are recommended for assessing metabolic stability and degradation pathways?

Methodological Answer:

In Vitro Metabolism :

  • Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Key enzymes: CYP3A4 (piperazine oxidation) .

Forced Degradation Studies :

  • Acid/Base Hydrolysis (0.1M HCl/NaOH, 40°C): Detect sulfonamide cleavage products.
  • Photostability: Expose to UV light (ICH Q1B) to identify thiophene ring oxidation .

Computational Tools : Predict metabolic sites with software like MetaSite or GLORY .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.